

An In-depth Technical Guide to 1-Bromo-2,3,4-trifluorobenzene

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Compound of Interest

Compound Name: 1-Bromo-2,3,4-trifluorobenzene

Cat. No.: B061163

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2,3,4-trifluorobenzene**, a key fluorinated aromatic compound. It details its chemical structure, physicochemical properties, synthesis, and significant applications, with a focus on its role as a versatile intermediate in the pharmaceutical, agrochemical, and material science industries.

Chemical Identity and Structure

1-Bromo-2,3,4-trifluorobenzene is a substituted benzene ring with one bromine and three fluorine atoms.

- CAS Number: 176317-02-5[1]
- Molecular Formula: C₆H₂BrF₃[1]
- IUPAC Name: **1-bromo-2,3,4-trifluorobenzene**[1]
- Synonyms: 2,3,4-Trifluorobromobenzene[1]

The structure of the molecule is as follows:

Caption: 2D Structure of **1-Bromo-2,3,4-trifluorobenzene**.

Physicochemical Properties

The key physical and chemical properties of **1-Bromo-2,3,4-trifluorobenzene** are summarized in the table below.

| Property | Value |
|------------------|---|
| Molecular Weight | 210.98 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Density | 1.81 g/mL[2] |
| Boiling Point | 60 °C at 30 mmHg[2] |
| Refractive Index | n _{20/D} 1.49[2] |
| SMILES | <chem>C1=CC(=C(C(=C1F)F)F)Br</chem> [1] |
| InChIKey | MUUAQFJJUGVBGB-UHFFFAOYSA-N[1] |

Synthesis and Reactivity

1-Bromo-2,3,4-trifluorobenzene is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond, which can readily participate in various cross-coupling reactions. The presence of three fluorine atoms on the benzene ring influences the molecule's electronic properties, enhancing its reactivity in certain transformations.

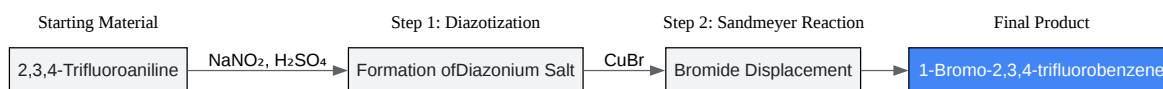
Plausible Synthetic Route

A specific, detailed experimental protocol for the synthesis of **1-Bromo-2,3,4-trifluorobenzene** is not readily available in the public domain. However, a plausible and common method for the synthesis of similar aryl bromides is via a Sandmeyer-type reaction, starting from the corresponding aniline. A patent for the synthesis of the isomeric 1-bromo-3,4,5-trifluorobenzene utilizes 2,3,4-trifluoroaniline as a starting material, suggesting a similar pathway for the target molecule.[3]

The proposed synthesis workflow would involve two main steps:

- **Diazotization:** Conversion of 2,3,4-trifluoroaniline to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

- Sandmeyer Reaction: Displacement of the diazonium group with a bromide, typically using a copper(I) bromide catalyst.



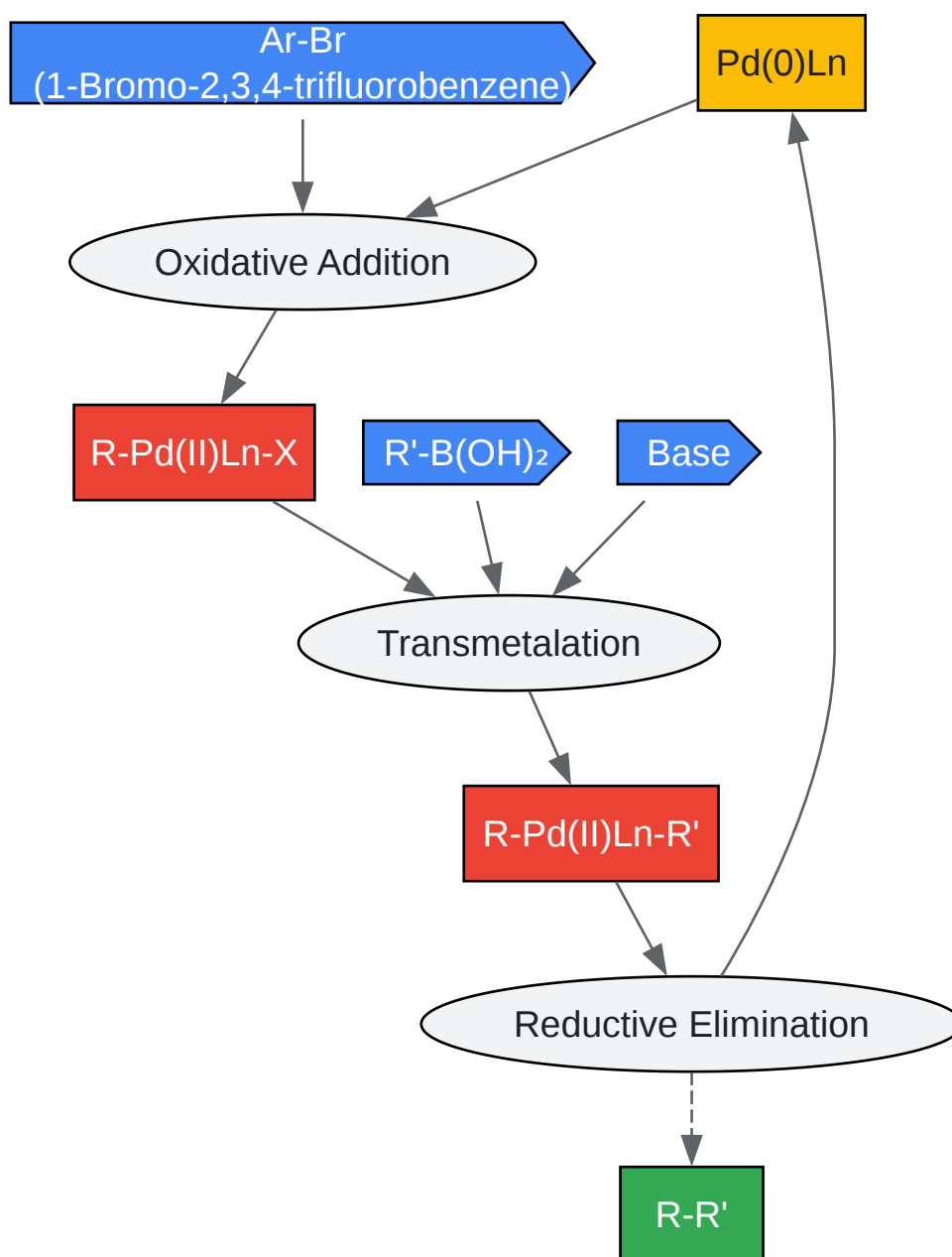
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Caption: Plausible synthesis workflow for **1-Bromo-2,3,4-trifluorobenzene**.

Key Reactions: Suzuki-Miyaura Coupling

1-Bromo-2,3,4-trifluorobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.^[4]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific protocol for the synthesis of **1-Bromo-2,3,4-trifluorobenzene** is not available, a general procedure for a related reaction, the Suzuki-Miyaura coupling of an aryl bromide, is provided below as a representative example of its application.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general method and may require optimization for **1-Bromo-2,3,4-trifluorobenzene**.

Materials:

- **1-Bromo-2,3,4-trifluorobenzene** (1.0 mmol, 1.0 equiv.)
- Arylboronic acid (1.2 mmol, 1.2 equiv.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3 , 0.04 mmol, 4 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv.)
- Toluene (5 mL)
- Ethanol (2 mL)
- Deionized water (2 mL)
- Ethyl acetate
- Hexanes
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **1-Bromo-2,3,4-trifluorobenzene**, the arylboronic acid, and potassium carbonate.^[4]

- Add palladium(II) acetate and triphenylphosphine.[4]
- Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. [4]
- Add a degassed solvent mixture of toluene, ethanol, and water.[4]
- Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[4]
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Applications

The unique combination of a reactive bromine atom and electron-withdrawing fluorine atoms makes **1-Bromo-2,3,4-trifluorobenzene** a valuable building block in several areas of chemical research and development.

- **Pharmaceutical Development:** It serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluorinated phenyl moiety can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.[2]
- **Agrochemicals:** Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides, where the fluorine atoms can confer

desirable properties to the final active ingredients.[\[2\]](#)

- **Material Science:** It is used in the creation of advanced materials, such as specialty polymers and coatings. The fluorinated structure contributes to improved chemical resistance, thermal stability, and durability of these materials.[\[2\]](#)
- **Fluorinated Compounds Research:** The compound is instrumental in the broader study of fluorinated compounds, which are essential for developing new specialty chemicals.[\[2\]](#)

Safety and Handling

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/eye protection/face protection.
- IF ON SKIN: Wash with plenty of soap and water.
- IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

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